molecular formula C6H14NO5+ B1264542 1-Ammonio-1-deoxy-scyllo-inositol

1-Ammonio-1-deoxy-scyllo-inositol

Cat. No.: B1264542
M. Wt: 180.18 g/mol
InChI Key: JXAOTICXQLILTC-UYSNGIAKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-ammonio-1-deoxy-scyllo-inositol is the conjugate acid of 1-amino-1-deoxy-scyllo-inositol arising from protonation of the primary amino group. It is a conjugate acid of a 1-amino-1-deoxy-scyllo-inositol.

Scientific Research Applications

Alzheimer's Disease Research

1-Ammonio-1-deoxy-scyllo-inositol and its derivatives have been investigated for their potential therapeutic effects in Alzheimer's disease. Studies have shown that scyllo-Inositol can interact with amyloid beta (Aβ) peptide, a key factor in Alzheimer's disease, to inhibit the formation of Aβ42 fibers. Various derivatives of scyllo-inositol, including 1-deoxy-1-fluoro- and 1,4-dimethyl-scyllo-inositols, have been found to significantly inhibit the aggregation of Aβ42, a critical process in the development of Alzheimer's disease (Sun et al., 2008).

Biochemical Synthesis and Biotechnological Applications

The biosynthetic pathways involving scyllo-inositol derivatives are of significant interest in biotechnology, particularly in the context of producing aminoglycoside antibiotics. A study detailed the convenient synthesis of key intermediates such as 2-deoxy-scyllo-inosose and 2-deoxy-scyllo-inosamine, which are critical in the production of these antibiotics (Yu & Spencer, 2001).

Medical Imaging Applications

This compound derivatives have been explored in the field of medical imaging. For example, [18F]-1-deoxy-1-fluoro-scyllo-inositol was developed as a novel PET radiotracer. Despite low brain penetration, it showed promise in rodent tumor models for breast cancer imaging, suggesting potential applications in oncology (Vasdev et al., 2009).

Enzymatic Production and Pharmaceutical Applications

The enzymatic production of quercitols, including derivatives of scyllo-inositol, has been investigated for their potential use in pharmaceuticals. Novel enzymes capable of producing stereoisomers of deoxyinositols, which are rare in nature, were identified. These compounds are considered potential intermediates for pharmaceuticals (Itoh, 2018).

Cancer Research

Comparative studies of [18F]-1-deoxy-1-fluoro-scyllo-inositol with [18F]-FDG in PET imaging of inflammation, breast, and brain cancer xenografts in mice have been conducted. These studies highlight the potential of scyllo-inositol derivatives in differentiating between cancerous and inflammatory tissues, providing valuable insights for cancer diagnosis and treatment (McLarty et al., 2011).

Antibiotic Biosynthesis

Research into enzymes involved in the biosynthesis of antibiotics has also featured scyllo-inositol derivatives. For instance, the enzyme 1-guanidino-l-deoxy-scyllo-inositol-4-P phosphohydrolase plays a role in the production of the streptomycin family of antibiotics (Walker, 1975).

Properties

Molecular Formula

C6H14NO5+

Molecular Weight

180.18 g/mol

IUPAC Name

[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]azanium

InChI

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/p+1/t1?,2-,3+,4+,5-,6?

InChI Key

JXAOTICXQLILTC-UYSNGIAKSA-O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ammonio-1-deoxy-scyllo-inositol
Reactant of Route 2
1-Ammonio-1-deoxy-scyllo-inositol
Reactant of Route 3
1-Ammonio-1-deoxy-scyllo-inositol
Reactant of Route 4
1-Ammonio-1-deoxy-scyllo-inositol
Reactant of Route 5
1-Ammonio-1-deoxy-scyllo-inositol
Reactant of Route 6
1-Ammonio-1-deoxy-scyllo-inositol

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